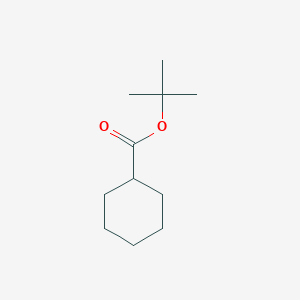
2-Methylisoquinoline-1-thione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methylisoquinoline-1-thione is a heterocyclic compound with a molecular formula of C10H9NS. It is a yellow crystalline solid that is used in various scientific research applications. The compound has been found to exhibit various biochemical and physiological effects, making it a valuable tool in the study of cellular processes.
作用机制
The mechanism of action of 2-Methylisoquinoline-1-thione involves the inhibition of enzymes involved in cellular signaling pathways. The compound has been found to irreversibly bind to the active site of certain enzymes, leading to their inactivation. This inactivation can result in altered cellular responses and provide insight into the mechanisms underlying various diseases.
Biochemical and Physiological Effects:
2-Methylisoquinoline-1-thione has been found to exhibit various biochemical and physiological effects. The compound has been shown to inhibit the growth of certain cancer cell lines, making it a potential candidate for cancer therapy. Additionally, it has been found to exhibit anti-inflammatory and antioxidant properties, making it a valuable tool in the study of various diseases.
实验室实验的优点和局限性
The advantages of using 2-Methylisoquinoline-1-thione in lab experiments include its ability to inhibit the activity of certain enzymes, providing insight into the mechanisms underlying various diseases. Additionally, the compound exhibits various biochemical and physiological effects, making it a valuable tool in the study of cellular processes. However, the limitations of using 2-Methylisoquinoline-1-thione include its potential toxicity and the need for careful handling and disposal.
未来方向
For research involving 2-Methylisoquinoline-1-thione include the investigation of its potential as a cancer therapy. Additionally, further studies are needed to elucidate the mechanisms underlying its anti-inflammatory and antioxidant properties. The compound's potential toxicity should also be further investigated to ensure its safe use in lab experiments.
In conclusion, 2-Methylisoquinoline-1-thione is a valuable tool in various scientific research applications. Its ability to inhibit the activity of certain enzymes and exhibit various biochemical and physiological effects make it a promising candidate for the study of cellular processes and disease mechanisms. Further research is needed to fully understand its potential as a cancer therapy and to ensure its safe use in lab experiments.
合成方法
The synthesis of 2-Methylisoquinoline-1-thione can be achieved through several methods. One of the most commonly used methods involves the reaction of 2-methyl-1,2-dihydroisoquinoline with sulfur in the presence of a catalyst. The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of 2-Methylisoquinoline-1-thione.
科学研究应用
2-Methylisoquinoline-1-thione has been extensively used in various scientific research applications. One of its primary uses is in the study of cellular processes. The compound has been found to inhibit the activity of certain enzymes, such as tyrosine phosphatases, which play a crucial role in cellular signaling pathways. This inhibition can lead to altered cellular responses, providing insight into the mechanisms underlying various diseases.
属性
CAS 编号 |
14945-74-5 |
|---|---|
分子式 |
C10H9NS |
分子量 |
175.25 g/mol |
IUPAC 名称 |
2-methylisoquinoline-1-thione |
InChI |
InChI=1S/C10H9NS/c1-11-7-6-8-4-2-3-5-9(8)10(11)12/h2-7H,1H3 |
InChI 键 |
IEXYLQOPBXUDSK-UHFFFAOYSA-N |
SMILES |
CN1C=CC2=CC=CC=C2C1=S |
规范 SMILES |
CN1C=CC2=CC=CC=C2C1=S |
其他 CAS 编号 |
14945-74-5 |
同义词 |
2-methyl-1(2H)-thioisoquinolone |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-[(4-Formyl-2-methoxyphenoxy)methyl]benzoic acid](/img/structure/B184296.png)

![2-(4-Bromophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B184299.png)

![N-[2-Methoxy-4-(methylsulfonylamino)phenyl]acetamide](/img/structure/B184302.png)


![4-[(1-methyl-1H-imidazol-2-yl)methoxy]benzaldehyde](/img/structure/B184312.png)


![6-Methylimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B184317.png)

